1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile
Overview
Description
1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile is a heterocyclic compound with a pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile can be synthesized through several methods. One common approach involves the condensation of acetoacetanilide with methyl cyanoacetate in the presence of a base such as potassium hydroxide in ethanol . Another method includes the reaction of ethyl cyanoacetate with acetoacetanilide in the presence of sodium ethoxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile undergoes various chemical reactions, including:
Condensation Reactions: It reacts with diazonium salts to form diazonium compounds.
Substitution Reactions: It can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include diazonium salts, bases such as potassium hydroxide, and solvents like ethanol .
Major Products
The major products formed from reactions involving this compound include various substituted pyridine derivatives and diazonium compounds .
Scientific Research Applications
1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules.
Biological Research: It has been studied for its potential as an inhibitor of certain enzymes and proteins involved in disease pathways.
Mechanism of Action
The mechanism of action of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile involves its interaction with specific molecular targets. For example, it can act as an inhibitor of the Pim-1 protooncogene, which plays a role in oncogenesis . The compound’s effects are mediated through its binding to the active site of the target enzyme, leading to inhibition of its activity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: This compound has a similar pyridine ring structure but with different substituents.
1-Ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Another similar compound with variations in the substituents on the pyridine ring.
Uniqueness
1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as an enzyme inhibitor makes it particularly valuable in medicinal chemistry research .
Properties
IUPAC Name |
1-methyl-2-oxopyridine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-9-3-2-6(5-8)4-7(9)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFKAUVXDUNFOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457503 | |
Record name | 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70411-83-5 | |
Record name | 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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